1-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-phenylthiourea
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Overview
Description
1-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-phenylthiourea is a synthetic organic compound characterized by the presence of a fluorenyl group attached to a piperazine ring, which is further linked to a phenylthiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-phenylthiourea typically involves the following steps:
Formation of the Fluorenyl-Piperazine Intermediate:
Thiourea Formation:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or phenyl rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.
Reduction: LiAlH₄, sodium borohydride (NaBH₄), in solvents like ether or THF.
Substitution: Alkyl halides, acyl chlorides, in solvents like DCM or acetonitrile.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-phenylthiourea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel organic compounds.
Biology: Investigated for its potential as a ligand in binding studies with proteins and enzymes.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism by which 1-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-phenylthiourea exerts its effects depends on its interaction with molecular targets:
Molecular Targets: Proteins, enzymes, and receptors that interact with the fluorenyl or phenylthiourea moieties.
Pathways Involved: The compound may inhibit or activate specific pathways by binding to active sites or allosteric sites on target molecules, leading to changes in biological activity.
Comparison with Similar Compounds
1-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-phenylurea: Similar structure but with a urea group instead of thiourea.
4-(9H-fluoren-9-yl)piperazine: Lacks the phenylthiourea moiety.
N-phenylthiourea: Lacks the fluorenyl-piperazine moiety.
Uniqueness: 1-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-phenylthiourea is unique due to the combination of the fluorenyl, piperazine, and phenylthiourea groups, which confer specific chemical and biological properties not found in the individual components or similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H24N4S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-phenylthiourea |
InChI |
InChI=1S/C24H24N4S/c29-24(25-18-8-2-1-3-9-18)26-28-16-14-27(15-17-28)23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23H,14-17H2,(H2,25,26,29) |
InChI Key |
FYGSHZJFMJILMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)NC(=S)NC5=CC=CC=C5 |
Origin of Product |
United States |
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